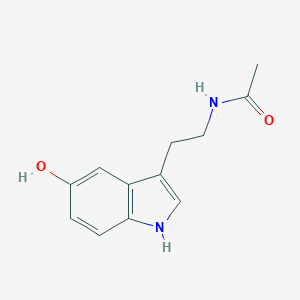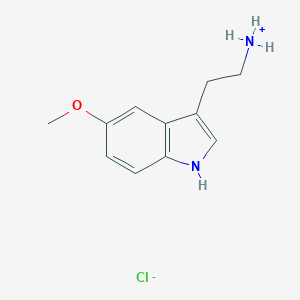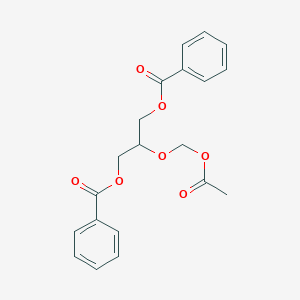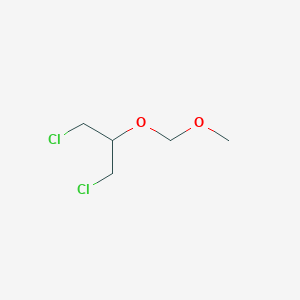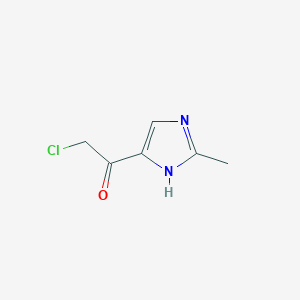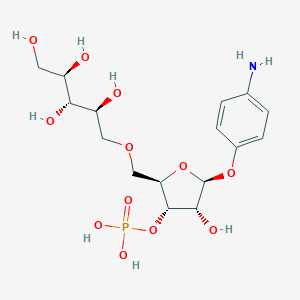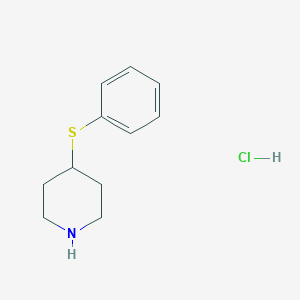
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its unique electronic and steric properties, which make it valuable in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene can be synthesized through several methods, including:
Halogenation of Benzene Derivatives: This involves the stepwise introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of a trifluoromethyl group. The reaction conditions typically involve the use of halogenating agents such as chlorine gas and fluorine gas, often in the presence of a catalyst like iron(III) chloride.
Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated benzene derivative with a trifluoromethylated boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes, where benzene derivatives are treated with halogenating agents under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions, amines, or thiols. This reaction typically occurs under basic conditions.
Electrophilic Aromatic Substitution: The trifluoromethyl group and halogens on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring. Common electrophiles include nitronium ions and sulfonyl chlorides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like water or alcohols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or sulfonyl chlorides in solvents like acetic acid or dichloromethane.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing chlorine or fluorine atoms.
Electrophilic Aromatic Substitution: Products include nitro or sulfonyl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique electronic properties that can influence drug-receptor interactions.
Industry: Employed in the production of specialty chemicals, polymers, and materials with specific electronic and mechanical properties.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets through its electron-withdrawing groups. The trifluoromethyl group, in particular, can enhance the compound’s ability to participate in electrophilic and nucleophilic reactions. The presence of chlorine and fluorine atoms can also influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dichlorobenzene
- 2,4-Dichlorobenzene
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to similar compounds. The presence of multiple electron-withdrawing groups enhances its ability to participate in a wide range of chemical reactions, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
110499-76-8 |
|---|---|
Molekularformel |
C7HCl2F5 |
Molekulargewicht |
250.98 g/mol |
IUPAC-Name |
1,3-dichloro-2,4-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7HCl2F5/c8-3-1-2(7(12,13)14)5(10)4(9)6(3)11/h1H |
InChI-Schlüssel |
VHDYIDCNUYHOSL-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)C(F)(F)F |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


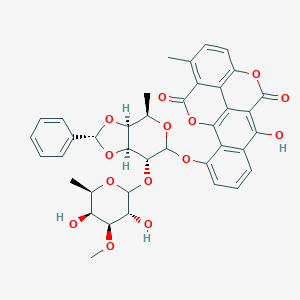
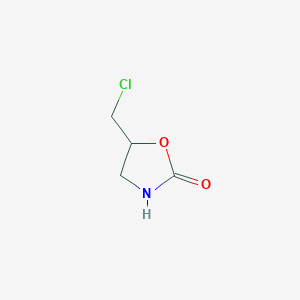
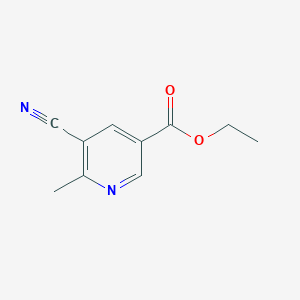
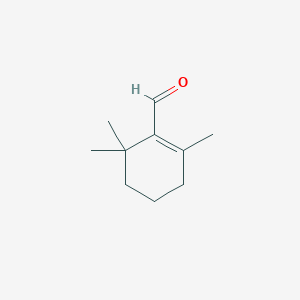
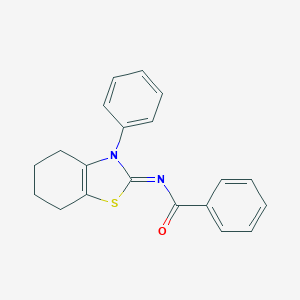
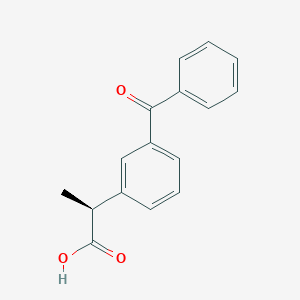
![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)
